Flumiclorac-pentyl

概述

描述

Flumiclorac-pentyl is a synthetic herbicide primarily used for controlling broad-leaved weeds. It is a member of the dicarboximide herbicide group and is known for its fast contact action, being absorbed by the foliage of plants. This compound is particularly effective in agricultural settings, such as corn, soybean, and cotton fields .

准备方法

Synthetic Routes and Reaction Conditions: Flumiclorac-pentyl can be synthesized through a multi-step process involving the following key steps:

Preparation of 2-chloro-4-fluoro-5-nitrophenol: This involves the chlorination of para-fluorophenol followed by nitration.

Formation of the ester: The nitrophenol derivative is then reacted with pentyl chloroformate in the presence of a base to form the ester.

Reduction and cyclization: The nitro group is reduced to an amine, which then undergoes cyclization to form the isoindoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the purity of the final product, which is typically achieved through recrystallization and purification steps .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxy group.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Agricultural Applications

Flumiclorac-pentyl is primarily utilized in the following agricultural contexts:

- Crops : It is registered for use on soybean and corn crops, where it effectively manages weed populations without significant adverse effects on the crops themselves.

- Turf Management : The compound is also used in golf course turf and ornamental plants, providing effective weed control while maintaining the health of the grass.

Table 1: Application Rates and Efficacy

| Crop | Application Rate (g ai/acre) | Target Weeds | Efficacy |

|---|---|---|---|

| Soybeans | 52 | Broadleaf weeds | High |

| Corn | 12 - 96 | Grasses and broadleaf weeds | Moderate to high |

| Cotton | Varies | Various broadleaf species | Effective |

| Turf | Varies | Weeds specific to turf | High |

Toxicity and Safety Assessments

Toxicity studies indicate that this compound has low acute toxicity via oral, dermal, and inhalation routes. Notably:

- Reproductive Toxicity : Studies conducted on rats showed no developmental toxicity or adverse reproductive effects even at high doses .

- Chronic Exposure : Long-term exposure assessments reveal that this compound does not pose significant risks to human health or the environment when used according to label instructions .

Table 2: Toxicity Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity across multiple exposure routes |

| Reproductive Studies | No adverse effects on reproductive parameters in rats |

| Chronic Exposure | Minimal risk with estimated exposures below safety thresholds |

Metabolism and Residue Management

Understanding the metabolism of this compound is crucial for managing residues in food products. Research indicates that:

- The compound degrades rapidly into polar metabolites with minimal residues of the parent compound remaining in treated crops .

- In soybean studies, residues were quantified after treatment, showing a significant breakdown into various metabolites within 61 days post-application .

Table 3: Residue Quantification in Soybeans

| Metabolite | Percentage of Total Residue (%) |

|---|---|

| AFCA | 19.2 |

| SAT-4-OH-IMCA | 20.0 |

| Non-extractable residues | 18.0 |

Case Studies

Case Study 1: Soybean Crop Management

A study conducted in the Midwest demonstrated that this compound effectively controlled common broadleaf weeds such as velvetleaf and morning glory without negatively impacting soybean yield. The application was made at the recommended rate of 52 g ai/acre during the early growth stages of the soybean plants.

Case Study 2: Turf Management

In trials at golf courses, this compound was applied to manage crabgrass and other invasive species. Results indicated a significant reduction in weed populations while maintaining turf quality, showcasing its effectiveness in non-crop areas.

作用机制

Flumiclorac-pentyl acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll. Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species under light, causing cell membrane disruption and ultimately plant death . This mechanism is highly effective against broad-leaved weeds while being selective for crops like soybeans .

相似化合物的比较

Flumioxazin: Another PPO inhibitor with similar herbicidal properties.

Oxyfluorfen: A diphenylether herbicide that also inhibits PPO.

Fomesafen: A selective herbicide used in soybean fields, similar in action to Flumiclorac-pentyl.

Uniqueness: this compound is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its pentyl ester group enhances its lipophilicity, improving its absorption and action on target weeds .

生物活性

Flumiclorac-pentyl is an herbicide primarily used for controlling problematic broadleaf weeds. Its biological activity, mechanism of action, and ecological impact have been subjects of various studies. This article explores the compound's biological activity, including its herbicidal efficacy, toxicity profiles, and implications for agricultural practices.

This compound is a dicarboximide herbicide characterized by its ability to inhibit protoporphyrinogen oxidase (PPO), an enzyme critical in the heme biosynthesis pathway. This inhibition leads to the disruption of cell membranes in target plants, ultimately resulting in their death. The compound is known for its fast contact action and is primarily absorbed through foliage .

Efficacy Against Weeds

Research has demonstrated that this compound effectively controls a variety of broadleaf weeds. In a study evaluating chemical management strategies for controlling Borreria latifolia and Richardia brasiliensis , flumiclorac was included in treatments that achieved over 95% control when applied in combination with glyphosate and other herbicides .

Table 1: Efficacy of this compound in Weed Control

| Weed Species | Control Level (%) | Application Method |

|---|---|---|

| Borreria latifolia | >95 | Post-emergence with glyphosate |

| Richardia brasiliensis | >95 | Post-emergence with glyphosate |

| Palmer Amaranth | High | Sequential applications |

| Horseweed | High | Sequential applications |

Toxicity Profile

This compound exhibits low toxicity to mammals, making it relatively safe for non-target species under controlled conditions. However, it demonstrates moderate toxicity to fish and aquatic invertebrates, indicating a need for careful application near water bodies .

Table 2: Toxicity Summary of this compound

| Organism Type | Toxicity Level |

|---|---|

| Mammals | Low |

| Fish | Moderate |

| Aquatic Invertebrates | Moderate |

| Honeybees | Relatively non-toxic |

Environmental Impact and Degradation

The environmental behavior of this compound is characterized by low aqueous solubility and volatility. It does not persist long in soil or aquatic systems due to degradation processes such as hydrolysis and photolysis. This rapid breakdown minimizes long-term ecological risks but necessitates careful management to prevent acute exposure risks to aquatic life .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in various agricultural settings:

- Case Study 1: A field trial conducted on soybean crops demonstrated that this compound combined with other herbicides resulted in effective control of resistant weed populations while maintaining crop safety.

- Case Study 2: Research on integrated weed management strategies showed that sequential applications of this compound significantly reduced weed biomass compared to conventional methods.

属性

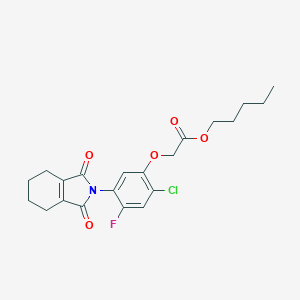

IUPAC Name |

pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRECWLYBCAZIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032554 | |

| Record name | Flumiclorac-pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87546-18-7 | |

| Record name | Flumiclorac-pentyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87546-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumiclorac-pentyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087546187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumiclorac-pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-, pentyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMICLORAC-PENTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CZ8IH915 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Flumiclorac-pentyl?

A1: this compound is a selective, post-emergence herbicide primarily used for controlling annual broadleaved weeds in soybean fields. [] It effectively controls problematic weeds such as velvetleaf, prickly sida, jimsonweed, and common lambsquarters. []

Q2: What is the environmental fate of this compound?

A6: While the provided research does not delve into specific ecotoxicological effects or degradation pathways of this compound, one study investigates its metabolism in rats. [] This study reveals that this compound undergoes rapid and extensive metabolism in rats, primarily through ester linkage cleavage, imide linkage cleavage, hydroxylation, and sulfonic acid incorporation. [] The main excretion route is feces and urine, with major metabolites being sulfonic acid conjugates and 5-amino-2-chloro-4-fluorophenoxyacetic acid. [] This information provides a starting point for understanding its potential environmental fate, though further research is needed.

Q3: What are the alternatives to this compound for weed control in soybean fields?

A3: Several alternative herbicides for weed control in soybean fields are mentioned throughout the provided research. These include:

- Pre-emergence herbicides: Alachlor, Chlorimuron-ethyl, Clomazone, Flumetsulam, Metolachlor, Metribuzin, Pendimethalin, Sulfentrazone, Trifluralin. [, , ]

- Post-emergence herbicides: 2,4-D, Acifluorfen-sodium, Bentazon, Carfentrazone-ethyl, Chloransulam-methyl, Clethodim, Diquat, Fomesafen, Glufosinate-ammonium, Glyphosate, Imazethapyr, Imazamox, Lactofen, Paraquat, Quinofop-p-ethyl, Sethoxydim. [, , , , ]

Q4: What is the role of this compound in mixtures with other herbicides?

A4: this compound is often used in combination with other herbicides to enhance weed control efficacy. For instance:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。